(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
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Overview
Description
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide” is a synthetic organic compound that features a benzo[d]thiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under basic conditions.
Introduction of the allyl group: This step may involve allylation of the benzo[d]thiazole core using an allyl halide in the presence of a base.
Formation of the ylidene linkage: This step involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro or cyano groups, converting them to amines or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents may be employed under various conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the cyano groups could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-hydroxyethyl)sulfamoyl)benzamide
Uniqueness
The uniqueness of “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide” lies in its specific functional groups and their arrangement, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S3/c1-2-13-29-20-10-9-19(36(26,31)32)16-21(20)35-23(29)27-22(30)17-5-7-18(8-6-17)37(33,34)28(14-3-11-24)15-4-12-25/h2,5-10,16H,1,3-4,13-15H2,(H2,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQDXRQGAMEKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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